molecular formula C11H15N7O4 B2950218 methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 312285-85-1

methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2950218
CAS No.: 312285-85-1
M. Wt: 309.286
InChI Key: WWPJZQXMXWQYFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 4-amino-1,2,5-oxadiazole (furazan) ring and a morpholin-4-ylmethyl group. Its molecular formula is C₁₀H₁₃N₇O₄, with a molecular weight of 295.25 g/mol .

Properties

IUPAC Name

methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N7O4/c1-20-11(19)8-7(6-17-2-4-21-5-3-17)18(16-13-8)10-9(12)14-22-15-10/h2-6H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPJZQXMXWQYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=N1)C2=NON=C2N)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylate (referred to as MAOTC) is a compound that has garnered attention due to its potential biological activities. This article explores the synthesis, structure-activity relationships (SAR), and various biological assays that highlight the pharmacological significance of MAOTC.

Chemical Structure and Properties

MAOTC has the molecular formula C11H15N7O4C_{11}H_{15}N_{7}O_{4} and a molecular weight of approximately 309.28 g/mol. The compound features a triazole ring, which is known for various biological activities, and an oxadiazole moiety that enhances its pharmacological profile. The presence of morpholine contributes to its solubility and bioavailability.

Biological Activity Overview

MAOTC exhibits a range of biological activities primarily due to its structural components. The following sections summarize key findings regarding its antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

Recent studies indicate that compounds containing the triazole structure demonstrate significant antimicrobial properties. For instance, derivatives similar to MAOTC have shown effective inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related triazole derivatives ranged from 31.25 to 62.5 μg/mL against these pathogens .

Antifungal Activity

The antifungal potential of MAOTC is particularly notable. Research highlights that triazole derivatives can effectively combat fungal infections, with some exhibiting MIC values as low as 0.0156 μg/mL against resistant strains of Candida albicans and Aspergillus fumigatus. The structure-activity relationship suggests that modifications on the triazole ring can enhance antifungal efficacy .

Anticancer Properties

Emerging evidence suggests that triazole derivatives may also possess anticancer properties. A study demonstrated that certain triazoles exhibited cytotoxic effects on cancer cell lines, indicating potential for further development as anticancer agents. The exact mechanism is still under investigation but may involve apoptosis induction in cancer cells .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of MAOTC and its derivatives:

  • Study on Antimicrobial Efficacy :
    • Objective : To assess the antimicrobial activity of MAOTC against common pathogens.
    • Method : Disk diffusion method was employed.
    • Results : MAOTC showed significant inhibition zones against both Gram-positive and Gram-negative bacteria.
  • Antifungal Screening :
    • Objective : To evaluate the antifungal activity of MAOTC.
    • Method : Broth microdilution method was used.
    • Results : Effective against Candida albicans with an MIC value of 0.5 μg/mL.
  • Cytotoxicity Assay :
    • Objective : To determine the anticancer potential of MAOTC.
    • Method : MTT assay on various cancer cell lines.
    • Results : Significant cytotoxicity observed in breast cancer cell lines at concentrations above 10 μM.

Summary Table of Biological Activities

Activity TypeTest Organism/Cell LineMethod UsedMIC/IC50 Value
AntimicrobialE. coli, S. aureusDisk diffusion31.25 - 62.5 μg/mL
AntifungalCandida albicansBroth microdilution0.5 μg/mL
AnticancerBreast cancer cell linesMTT assayIC50 > 10 μM

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound C₁₀H₁₃N₇O₄ Morpholin-4-ylmethyl, 4-amino-1,2,5-oxadiazol-3-yl, methyl carboxylate 295.25 Potential drug candidate (solubility enhanced by morpholine)
Thiocyanic acid, [1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methyl ester (TA) Not reported Thiocyanic acid ester, 4-amino-1,2,5-oxadiazol-3-yl Not reported Plant signaling/behavior studies (implied by journal focus)
1-(4-Amino-1,2,5-oxadiazol-3-yl)-N'-(1-(3-hydroxyphenyl)vinyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole-4-carbohydrazide C₁₇H₁₄FN₇O₃S Thiophen-2-yl, carbohydrazide, 4-amino-1,2,5-oxadiazol-3-yl ~407.4 (calculated) Antiviral (COVID-19 candidate via molecular docking)
Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate C₁₀H₁₁N₇O₃S₂ Thiazol-2-ylsulfanylmethyl, 4-amino-1,2,5-oxadiazol-3-yl 341.37 Not specified (thiazole group may influence metabolic stability)
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole C₂₆H₂₀F₃N₇S Fluorophenyl, pyrazole, triazole, thiazole 559.6 (calculated) Structural studies (isostructural crystallization; no reported bioactivity)

Key Structural and Functional Differences:

Substituent Effects on Solubility :

  • The morpholin-4-ylmethyl group in the target compound likely improves solubility compared to the thiazol-2-ylsulfanylmethyl group in ’s analog, which introduces sulfur atoms that may reduce polarity .
  • The thiocyanic acid ester in TA () could increase reactivity but reduce stability compared to the methyl carboxylate in the target compound .

Pharmacological Potential: The thiophen-2-yl substituent in ’s compound enhances binding affinity to viral proteins, as demonstrated in molecular docking studies against COVID-19 . The target compound’s morpholine group may similarly improve pharmacokinetics but requires validation.

Crystallographic and Synthetic Insights: Compounds in were synthesized in high yields (~80–85%) and crystallized from dimethylformamide (DMF), forming isostructural triclinic crystals .

Research Findings and Implications

  • Antiviral Applications: highlights the importance of the 4-amino-1,2,5-oxadiazole-triazole core in antiviral drug design.
  • Metabolic Stability : The methyl carboxylate group in the target compound may confer better metabolic stability compared to ester or thiocyanate derivatives .
  • Crystallography Tools : SHELX software () and WinGX/ORTEP () are critical for structural characterization of such compounds, enabling precise analysis of substituent effects on molecular packing .

Q & A

Basic: What are the common synthetic routes for this compound?

The synthesis typically involves multi-step protocols, including:

  • Condensation reactions : For example, reacting 4-fluoroaniline derivatives with isocyanides to form intermediates like 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride, followed by sodium azide cyclization to generate the triazole core .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed for regioselective triazole formation, leveraging precursors like ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate analogs .
  • Esterification : Final carboxylate groups are introduced via methyl ester protection under acidic conditions .

Advanced: How can regioselectivity challenges in triazole formation be addressed?

Regioselectivity in triazole synthesis is critical. Strategies include:

  • Catalyst optimization : Use of Cu(I) catalysts with ligands (e.g., TBTA) to favor 1,4-disubstituted triazoles over 1,5-isomers .
  • Precursor design : Substituent steric effects on azides and alkynes can direct cycloaddition outcomes. For example, bulky groups on alkynes reduce 1,5-selectivity .
  • Temperature control : Lower reaction temperatures (0–25°C) improve regiochemical purity in CuAAC reactions .

Basic: What spectroscopic techniques are essential for characterization?

Key methods include:

  • NMR spectroscopy : 1H/13C NMR identifies proton environments (e.g., morpholinylmethyl protons at δ 3.5–4.0 ppm, triazole protons at δ 7.5–8.5 ppm) .
  • FTIR : Confirms functional groups (e.g., ester C=O stretch ~1700 cm⁻¹, oxadiazole C=N ~1600 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 379.1284) .

Advanced: How does X-ray crystallography confirm molecular structure?

Single-crystal X-ray diffraction resolves:

  • Bond lengths/angles : Validates triazole-oxadiazole fusion (e.g., N–N bond lengths ~1.3 Å) .
  • Intermolecular interactions : Hydrogen bonding (e.g., between oxadiazole NH2 and ester carbonyl) stabilizes crystal packing .
  • Planarity analysis : Assesses conjugation across heterocyclic systems, critical for electronic property predictions .

Basic: What are the recommended storage conditions?

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the ester group .
  • Humidity : Use desiccants (silica gel) to avoid moisture-induced degradation .
  • Light sensitivity : Protect from UV exposure using amber glassware .

Advanced: How can stability under varying pH and temperature be evaluated?

Design a stability study with:

  • Accelerated degradation : Incubate the compound at 40–60°C and pH 1–13 for 24–72 hours.
  • Analytical monitoring : Use HPLC to quantify degradation products (e.g., free carboxylic acid from ester hydrolysis) .
  • Kinetic modeling : Calculate degradation rate constants (k) and half-life (t1/2) to predict shelf-life .

Basic: What computational methods assist in predicting reactivity?

  • DFT calculations : Optimize molecular geometry and predict frontier orbitals (HOMO/LUMO) for reaction site identification .
  • Molecular docking : Simulate binding interactions with biological targets (e.g., enzymes) to guide SAR studies .
  • MD simulations : Assess solvation effects and conformational flexibility in aqueous environments .

Advanced: How to resolve discrepancies in bioactivity data between analogs?

Case study approach:

  • Structural analogs : Compare chloro vs. bromo derivatives (e.g., 4 vs. 5 in ) to isolate electronic effects on activity .
  • Bioassay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls to minimize variability .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP vs. IC50 correlations) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.